Potassium sodium tartrate

Description

Potassium sodium tartrate (KNaC₄H₄O₆·4H₂O), commonly known as Rochelle salt, is a double salt of tartaric acid. It is a white crystalline compound with a molecular weight of 282.22 g/mol and a pH range of 6.5–8.5 in aqueous solutions . Key applications include:

- Electroless Copper Plating: Acts as a chelating agent to stabilize copper ions in solution, yielding fine-grained deposits .

- Medical Uses: Utilized in Fehling’s solution for detecting reducing sugars and historically as a laxative .

- Food Industry: Functions as an emulsifier and stabilizer in baked goods and confectioneries .

- Material Synthesis: Facilitates hydrothermal growth of hierarchically nanostructured hydroxyapatite for biomedical applications .

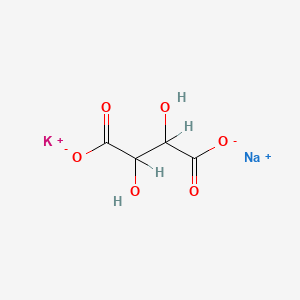

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;sodium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNRYVRMXRIQR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNaC4H4O6, C4H4KNaO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Potassium sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless crystals or white crystalline powder, Colorless solid; [HSDB] Colorless crystals or white crystalline powder; Odorless; Slightly efflorescent; [MSDSonline] | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 (Air=1) | |

| Details | Lewis, R.J., Sr (Ed.). Hawley's Condensed Chemical Dictionary. 12th ed. New York, NY: Van Nostrand Rheinhold Co., 1993, p. 958 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |

CAS No. |

304-59-6 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80 °C, 90-100 °C | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 73rd ed. Boca Raton, FL: CRC Press Inc., 1992-1993., p. 4-100 | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Preparation Methods

Reagents and Stoichiometry

The most widely documented method involves reacting potassium bitartrate (cream of tartar, ) with sodium carbonate (). The reaction proceeds in two stages:

-

Conversion of sodium bicarbonate to sodium carbonate :

Sodium bicarbonate () is thermally decomposed to sodium carbonate:Heating at 135–230°C for 1–2 hours ensures complete conversion.

-

Neutralization of potassium bitartrate :

Sodium carbonate reacts with potassium bitartrate in aqueous solution:The molar ratio of potassium bitartrate to sodium carbonate is critical (2:1) to avoid residual reactants.

Procedural Details

A typical protocol involves:

-

Dissolving 200 g of potassium bitartrate in 250 mL of hot water (70–80°C).

-

Gradually adding 105 g of anhydrous sodium carbonate until effervescence ceases.

-

Filtering the solution to remove impurities and cooling to 20–25°C for crystallization.

-

Yields range from 50–70%, depending on purity and cooling rate.

Table 1: Reaction Conditions and Yields for the Sodium Carbonate Method

| Parameter | Value/Description | Source |

|---|---|---|

| Sodium carbonate source | Thermal decomposition of | |

| Reaction temperature | 70–80°C | |

| Molar ratio () | 2:1 | |

| Typical yield | 210 g per 500 g |

Neutralization of Tartaric Acid with Alkali Hydroxides

Direct Neutralization Approach

An alternative route involves neutralizing L-(+)-tartaric acid () with equimolar amounts of sodium hydroxide () and potassium hydroxide ():

This method bypasses the need for intermediate carbonate formation, offering higher purity but requiring precise pH control.

Industrial-Scale Modifications

Industrial protocols often use sodium and potassium carbonates instead of hydroxides for cost efficiency:

Reaction temperatures are maintained at 50–60°C to prevent tartaric acid degradation.

Table 2: Comparative Analysis of Neutralization Methods

| Method | Advantages | Limitations | Source |

|---|---|---|---|

| Hydroxide neutralization | High-purity product | Expensive reagents | |

| Carbonate neutralization | Cost-effective | Slower reaction kinetics |

Crystallization and Purification Techniques

Seed Crystal Induction

Crystallization is pivotal for obtaining high-quality Rochelle salt. Supersaturated solutions (1.4–1.6 g/mL) are cooled gradually from 80°C to 25°C over 24–48 hours. Seed crystals introduced at 40°C promote uniform growth, yielding large monoclinic crystals.

Common Pitfalls

Table 3: Optimal Crystallization Parameters

| Parameter | Optimal Range | Effect on Crystal Quality | Source |

|---|---|---|---|

| Cooling rate | 0.5–1.0°C/hour | Enhances crystal size | |

| Seed crystal size | 2–5 mm | Reduces defect formation | |

| Stirring speed | 60–100 rpm | Prevents agglomeration |

Scalability and Industrial Adaptations

Chemical Reactions Analysis

Catalytic Oxidation with Hydrogen Peroxide

In the presence of cobalt(II) chloride, potassium sodium tartrate undergoes rapid oxidation 8:

Mechanism :

-

Step 1 : Co²⁺ oxidizes to Co³⁺ (green complex).

-

Step 2 : Co³⁺ oxidizes tartrate to CO₂ and methanoate, regenerating Co²⁺ (pink).

Experimental Observations :

| Condition | Observation |

|---|---|

| Without catalyst | Slow reaction even at 70°C |

| With CoCl₂ | Rapid gas evolution, color shift |

This reaction demonstrates catalysis via a lower activation energy pathway .

Fehling’s Solution Preparation

Rochelle salt complexes Cu²⁺ ions, preventing hydroxide precipitation :

Application : Detection of reducing sugars via redox reaction (reduction of Cu²⁺ to Cu⁺).

Protein Crystallization

Tartrate ions act as precipitants by forming coordination complexes with proteins, stabilizing crystal lattices .

Human Metabolism

-

Absorption : ~12% of oral tartrate is passively absorbed in humans .

-

Excretion : 66% of intravenously administered tartrate is excreted in urine within 22 hours .

-

Bacterial Fermentation : Colonic bacteria metabolize tartrate to short-chain fatty acids (SCFAs) .

Heavy Metal Chelation

Potassium tartrate effectively chelates lead (Pb) and cadmium (Cd) in food detoxification :

| Treatment | Lead Reduction | Cadmium Reduction |

|---|---|---|

| Potassium tartrate | 99.43% | 95.13% |

| Potassium citrate | 98.96% | 92.77% |

Thermal Decomposition

At elevated temperatures (>220°C), Rochelle salt decomposes into potassium sodium carbonate and carbon oxides :

Scientific Research Applications

Properties of Potassium Sodium Tartrate

- Chemical Formula : KNaC₄H₄O₆·4H₂O

- Appearance : Colorless to white crystalline solid

- Solubility : Highly soluble in water

- Key Properties :

- Exhibits piezoelectric properties

- Forms complexes with metal ions

- Acts as a stabilizer in chemical reactions

Food Industry

This compound is widely utilized in the food industry for several purposes:

- Leavening Agent : It is a crucial component in baking powder, helping dough rise by releasing carbon dioxide when heated, which contributes to the texture of baked goods like cakes and bread .

- Stabilizer and Emulsifier : It prevents crystallization and separation of ingredients in processed foods such as dairy products and sauces .

- Gel Formation : Used in gelatin desserts to stabilize gels .

| Application | Description |

|---|---|

| Leavening Agent | Releases CO₂ during baking |

| Stabilizer | Maintains consistency in food products |

| Gel Formation | Aids in forming stable gelatinous structures |

Pharmaceutical Research

This compound plays a significant role in pharmaceutical research:

- Protein Crystallization : It is commonly used as a precipitant to induce protein crystallization, essential for understanding protein structures and functions. This application is critical in drug development and biotechnology .

- Biuret Reagent : It is an ingredient in the Biuret reagent used for measuring protein concentration by maintaining cupric ions in solution at an alkaline pH .

Electronics and Piezoelectric Applications

The piezoelectric properties of this compound have led to its use in electronics:

- Sensors and Actuators : Its ability to generate an electrical charge under mechanical stress makes it suitable for producing sensors and actuators .

- Crystal Transducers : Historically used in phonograph cartridges and microphones due to its high output capabilities .

| Application | Description |

|---|---|

| Sensors | Converts mechanical stress into electrical signals |

| Crystal Transducers | Used in audio devices for high output |

Metallurgy and Chemical Processes

In metallurgy, this compound serves various functions:

- Silver Plating : Acts as a reducing agent during silver plating processes .

- Electroplating : Used to enhance the quality of electroplated surfaces due to its complexing abilities .

Case Study 1: Protein Crystallization Using this compound

A study conducted on the crystallization of a specific protein involved using this compound as a precipitant. The results indicated that varying concentrations of the salt significantly influenced crystal quality and size. High-quality crystals obtained facilitated successful X-ray diffraction analysis, leading to insights into the protein's structure.

Case Study 2: Application in Food Products

In a controlled experiment assessing the effects of this compound on baked goods, researchers found that products containing this compound exhibited improved texture and volume compared to those without it. The study highlighted its effectiveness as a leavening agent.

Mechanism of Action

Potassium sodium tartrate exerts its effects through its piezoelectric properties, which allow it to generate an electric charge in response to mechanical stress . This property is utilized in various applications, including crystal phonograph cartridges, microphones, and earpieces. Additionally, its ability to form strong complexes with transition metals makes it useful in metal plating and catalysis .

Comparison with Similar Compounds

Chelating Agents in Electroless Copper Plating

Potassium sodium tartrate is compared with trisodium citrate and potassium sodium malate in electroless plating (Table 1).

Table 1: Performance of Chelating Agents in Electroless Copper Plating

Key Findings :

- Plating Efficiency : Trisodium citrate achieves the highest plating rate (4.66 µm/hr), while this compound is the slowest (1.51 µm/hr) .

- Surface Morphology : Both tartrate and citrate produce fine-grained copper deposits, whereas malate yields coarse grains due to weaker chelation .

- Electrochemical Behavior : Dual chelating systems (e.g., this compound + EDTA) enhance deposition kinetics compared to single agents .

Antimony Potassium Tartrate (APT) :

Bismuth Potassium Tartrate :

Biological Activity

Potassium sodium tartrate, commonly known as Rochelle salt, is a double salt derived from tartaric acid. It has a variety of biological activities and applications, particularly in the fields of food science, medicine, and biochemistry. This article explores its biological activity, metabolism, toxicological profiles, and therapeutic uses based on recent studies and historical data.

- Molecular Formula : C₄H₄O₆KNa·4H₂O

- Molecular Weight : 282.22 g/mol

- Density : 1.79 g/cm³

- Melting Point : 75 °C

- Boiling Point : 220 °C

Biological Activity

This compound exhibits several biological activities that are relevant in both clinical and research settings:

- Laxative Properties :

-

Metabolism and Absorption :

- The metabolism of this compound varies significantly between species. In humans, only about 12% of orally administered tartrate appears in the urine, indicating limited systemic availability due to passive absorption mechanisms . Conversely, studies in rats show higher absorption rates, suggesting species-specific metabolic pathways .

- Toxicity Studies :

Case Study 1: Laxative Efficacy

A clinical study involving 26 patients administered daily doses of 10 g of sodium tartrate over an average of 11.8 doses showed that 66% experienced laxative responses with minimal side effects (nausea in 1.6% and abdominal cramps in 2.1%) .

Case Study 2: Toxicological Assessment

A comprehensive review by the European Food Safety Authority (EFSA) found no significant toxic effects associated with this compound when tested at various dosages. The study established an acceptable daily intake (ADI) of 240 mg/kg body weight per day for tartaric acid and its salts based on chronic exposure assessments .

Table: Summary of Key Findings on this compound

Q & A

Q. What are the standard laboratory methods for synthesizing potassium sodium tartrate?

this compound (Rochelle salt) is typically synthesized via neutralization of potassium bitartrate (cream of tartar) with sodium carbonate. The procedure involves:

- Heating a solution of potassium bitartrate.

- Gradually adding sodium carbonate until effervescence (CO₂ release) ceases.

- Filtering the hot solution to remove impurities.

- Evaporating the filtrate to precipitate purified this compound crystals . This method ensures high purity, critical for applications in crystallography and electrochemistry.

Q. How does this compound function as a pH buffer in experimental setups?

When dissolved in water, this compound dissociates into potassium (K⁺), sodium (Na⁺), and tartrate ions (C₄H₄O₆²⁻), creating a buffering system. A saturated solution at 25°C maintains a stable pH of 3.557 due to equilibrium between hydrogen tartrate (HC₄H₄O₆⁻) and tartrate ions. This property makes it a reliable reference standard for calibrating pH meters in analytical chemistry .

Q. What key chemical properties make this compound suitable for qualitative analysis?

Its molecular structure (C₄H₄KNaO₆) and solubility profile enable specific reactions:

- Forms insoluble precipitates with heavy metals (e.g., copper in Fehling’s solution for reducing sugar detection).

- Acts as a chelating agent in redox titrations.

- Exhibits optical activity due to chiral centers, useful in polarimetry .

Advanced Research Questions

Q. What mechanistic role does this compound play in hydrothermal synthesis of nanostructured materials?

In hierarchically nanostructured hydroxyapatite (HA) synthesis, this compound acts as a chelating ligand and soft template :

- Binds Ca²⁺ ions, controlling nucleation and growth kinetics.

- Directs self-assembly of nanorods into flower-like HA structures via hydrogen bonding.

- Modulates morphology by varying concentrations and reaction temperatures (e.g., 200°C for 24 hours) . Similarly, in MoS₂ synthesis, it guides the formation of worm-like nanosheet assemblies, enhancing lithium-ion battery anode performance .

Q. How can researchers resolve contradictions in experimental outcomes involving this compound as a buffer?

A study comparing nicotine tartrate and this compound in oxidation assays found no significant difference from buffer controls, suggesting its inertness in specific redox systems. To address discrepancies:

- Validate buffer reactivity using control experiments.

- Adjust ionic strength or chelation capacity to rule out interference.

- Use high-purity grades to avoid contaminants affecting results .

Q. What molecular mechanisms explain cross-resistance between cisplatin and antimony potassium tartrate in cancer cells?

Cross-resistant ovarian carcinoma cell lines (e.g., 2008/A) show reduced accumulation of both cisplatin and antimony potassium tartrate due to:

- Downregulation of membrane transporters (e.g., CTR1).

- Enhanced efflux via ATP-binding cassette (ABC) proteins.

- Shared detoxification pathways involving glutathione conjugation. This resistance is reversible with metabolic inhibitors, suggesting therapeutic targeting opportunities .

Methodological Considerations

-

Safety Protocols :

- Use lab coats, gloves, and goggles to avoid skin/eye irritation (Health Rating: 1/4) .

- Store in airtight containers away from oxidizing agents to prevent decomposition.

-

Analytical Applications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.